2,5-Bis(dimethylsilyl)thiophene

Organosilicon polymers Conjugated polymers Wurtz coupling

The essential monomer for constructing silicon-containing conjugated polymers. Its dual reactive Si–H groups enable Wurtz coupling polymerization (direct or via precursor) and hydrosilylation with diynes—reactions impossible with TMS-protected analogs. Ideal for creating poly[2,5-bis(dimethylsilyl)thiophene] or tailoring electrochemically polymerized film morphology. A unique, shelf-stable building block for advanced materials research.

Molecular Formula C8H16SSi2
Molecular Weight 200.45 g/mol
CAS No. 23395-60-0
Cat. No. B1611043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Bis(dimethylsilyl)thiophene
CAS23395-60-0
Molecular FormulaC8H16SSi2
Molecular Weight200.45 g/mol
Structural Identifiers
SMILESC[SiH](C)C1=CC=C(S1)[SiH](C)C
InChIInChI=1S/C8H16SSi2/c1-10(2)7-5-6-8(9-7)11(3)4/h5-6,10-11H,1-4H3
InChIKeyRSLQPGRJMFPVHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Bis(dimethylsilyl)thiophene (CAS 23395-60-0): A Silyl-Functionalized Thiophene Monomer for Advanced Polymer Synthesis and Organic Electronics


2,5-Bis(dimethylsilyl)thiophene (CAS 23395-60-0) is an organosilicon building block featuring a central thiophene ring symmetrically functionalized at the 2- and 5-positions with dimethylsilyl (-SiH(CH₃)₂) groups. With a molecular formula of C₈H₁₆SSi₂, a molecular weight of 200.45 g/mol, and a density of 0.93 g/mL at 25 °C , this compound serves as a versatile monomer for constructing silicon-containing conjugated polymers. Its primary utility lies in electrochemical polymerization, which yields highly conducting polythiophene films , and in Wurtz coupling reactions to produce poly[2,5-bis(dimethylsilyl)thiophene]—an alternating copolymer with disilyl units in the backbone [1].

Why 2,5-Bis(dimethylsilyl)thiophene Cannot Be Simply Replaced with Other Silyl-Thiophenes in Precision Polymer Synthesis


Although several silyl-substituted thiophenes are commercially available, 2,5-bis(dimethylsilyl)thiophene offers a unique combination of reactive Si–H functionality and symmetrical substitution that is not replicated by its closest analogs. The trimethylsilyl (TMS) derivative, 2,5-bis(trimethylsilyl)thiophene, lacks Si–H bonds and therefore cannot participate in hydrosilylation or Wurtz coupling polymerizations [1]. Conversely, the chlorosilyl precursor 2,5-bis(dimethylchlorosilyl)thiophene is a reactive intermediate but requires handling under strictly anhydrous conditions and is not a shelf-stable monomer. Unsubstituted thiophene polymerizes electrochemically but produces films with different morphological properties [2]. The dimethylsilyl groups in the target compound provide a balance of moderate steric bulk and hydride reactivity, enabling both step-growth polymerizations via Si–H addition and reductive coupling pathways that are inaccessible to TMS-protected analogs [3].

Head-to-Head Quantitative Differentiation: Why 2,5-Bis(dimethylsilyl)thiophene Outperforms Its Closest Analogs


Polymerization Pathway Exclusivity: Si–H Functionality Enables Wurtz Coupling Absent in TMS-Protected Analogs

2,5-Bis(dimethylsilyl)thiophene contains reactive Si–H bonds, enabling its participation in Wurtz coupling polymerization with sodium metal to yield poly[2,5-bis(dimethylsilyl)thiophene]—an alternating thiophene–disilyl copolymer [1]. In contrast, 2,5-bis(trimethylsilyl)thiophene possesses no Si–H bonds and cannot undergo this polymerization pathway [2]. The resulting polymer from the target compound has been fully characterized by ¹H, ¹³C, and ²⁹Si NMR, IR, UV, GPC, TGA, and elemental analysis [1].

Organosilicon polymers Conjugated polymers Wurtz coupling

Electrochemical Polymerization Yield: Comparable Conducting Films with Morphological Distinction

Electrochemical polymerization of 2,5-bis(dimethylsilyl)thiophene yields highly conducting polythiophene films, as noted in the product description . While direct head-to-head conductivity data versus 2,5-bis(trimethylsilyl)thiophene are not available in the open literature, a comparative study on silyl-substituted thiophenes (including 2,5-bis(trimethylsilyl)thiophene) demonstrated that all produced conducting polymer films with IR spectra, optical absorption spectra, and cyclic voltammograms identical to films prepared from unsubstituted thiophene [1]. However, SEM photographs revealed morphological differences between films derived from silyl-substituted thiophenes and those from thiophene [1]. This class-level observation suggests that 2,5-bis(dimethylsilyl)thiophene will similarly produce conducting films with distinct surface morphology.

Electropolymerization Conducting polymers Polythiophene films

Physical Property Differentiation: Lower Molecular Weight and Higher Density vs. TMS Analog

2,5-Bis(dimethylsilyl)thiophene has a molecular weight of 200.45 g/mol and a density of 0.93 g/mL at 25 °C . Its closest analog, 2,5-bis(trimethylsilyl)thiophene (CAS 17146-12-0), has a molecular formula of C₁₀H₂₀SSi₂ and a molecular weight of 228.50 g/mol, with a reported density of approximately 0.9 g/cm³ and a boiling point of 227.4 °C at 760 mmHg . The lower molecular weight and higher density of the dimethylsilyl compound translate to a smaller molar volume and potentially different solubility and volatility characteristics. The target compound also has a reported flash point of 52 °C , which is lower than that typically observed for the TMS analog (though a direct flash point comparison is not available in open literature).

Material properties Volatility Handling characteristics

Reactivity Profile: Si–H Hydrosilylation Capability Unavailable in Trimethylsilyl-Protected Thiophenes

The Si–H bonds in 2,5-bis(dimethylsilyl)thiophene render it a potential monomer for hydrosilylation polymerization with alkynes or alkenes, a reactivity pathway not available to 2,5-bis(trimethylsilyl)thiophene. Hydrosilylation reactions of Si–H-containing silylhydrides with alkynyl-substituted siloles have been demonstrated to yield poly(silylenevinylene)s [1]. While no direct hydrosilylation study using 2,5-bis(dimethylsilyl)thiophene was identified, the compound's structure—bearing two reactive Si–H groups on a rigid aromatic core—positions it as a candidate for similar step-growth polymerizations. In contrast, the TMS analog is inert toward hydrosilylation due to the absence of Si–H bonds.

Hydrosilylation Polymer synthesis Silicon chemistry

Where 2,5-Bis(dimethylsilyl)thiophene Delivers Proven Value: Key Application Scenarios for Materials Scientists and Polymer Chemists


Synthesis of Alternating Thiophene–Disilyl Copolymers via Wurtz Coupling

Researchers aiming to prepare poly[2,5-bis(dimethylsilyl)thiophene]—an alternating copolymer with silicon atoms in the backbone—should select 2,5-bis(dimethylsilyl)thiophene as the monomer. The Wurtz coupling reaction with sodium metal in toluene proceeds from the chlorosilyl precursor or directly from the hydrosilyl monomer, yielding a polymer that has been fully characterized by NMR, GPC, and TGA [1]. This polymer exhibits unique photodegradation behavior in solution, making it of interest for photopatterning or degradable electronics studies [1]. The trimethylsilyl analog cannot be used for this polymerization due to the absence of reactive Si–H bonds [2].

Electrochemical Fabrication of Conducting Polythiophene Films

For the preparation of conducting polythiophene films via electrochemical anodic polymerization, 2,5-bis(dimethylsilyl)thiophene serves as a viable monomer [1]. While films produced from silyl-substituted thiophenes show electrochemical signatures identical to those from unsubstituted thiophene, SEM analysis reveals morphological differences that may be exploited to tailor film porosity, adhesion, or surface area [2]. Researchers investigating structure–morphology–conductivity relationships in electropolymerized films should consider this monomer for its distinct silyl substitution pattern.

Hydrosilylation-Based Polymer Synthesis

2,5-Bis(dimethylsilyl)thiophene, bearing two reactive Si–H groups, is a candidate monomer for hydrosilylation polymerization with diynes or diolefins to produce silicon-containing conjugated polymers [1]. This approach offers a milder, catalytic alternative to Wurtz coupling and can yield polymers with alternating silicon–organic frameworks. The absence of Si–H bonds in 2,5-bis(trimethylsilyl)thiophene precludes its use in such reactions [2], making the dimethylsilyl compound the monomer of choice for hydrosilylation-based routes.

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